

An In-depth Technical Guide to the Chemical Properties of 4-Decylpyridine

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Compound of Interest

Compound Name: 4-Decylpyridine

Cat. No.: B155216

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Introduction

4-Decylpyridine is a substituted pyridine derivative characterized by a ten-carbon alkyl chain at the fourth position of the pyridine ring. This modification imparts specific physicochemical properties that are of interest in various fields, including materials science and as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of **4-Decylpyridine**, including its physical characteristics, spectral data, reactivity, and relevant experimental protocols. The information is intended to serve as a valuable resource for professionals engaged in research and development.

Physicochemical Properties

The fundamental physicochemical properties of **4-Decylpyridine** are summarized in the table below. While experimental data for some properties are not readily available in the public domain, computed values from reliable databases provide valuable estimates.

| Property | Value | Source |
|---------------------|--|-----------------|
| Molecular Formula | C ₁₅ H ₂₅ N | PubChem[1] |
| Molecular Weight | 219.37 g/mol | PubChem[1] |
| IUPAC Name | 4-decylpyridine | PubChem[1] |
| CAS Number | 1815-99-2 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Room Temperature, Inert Atmosphere | ChemicalBook[2] |
| Boiling Point | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Density | Data Not Available | - |
| Water Solubility | Data Not Available (Predicted to be low) | - |
| pKa | Data Not Available | - |
| XLogP3 (Computed) | 5.9 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Decylpyridine**. The following sections detail the expected spectral features.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of **4-Decylpyridine** is expected to show characteristic signals for the pyridine ring protons and the decyl chain protons.

- Pyridine Ring Protons:** Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2 and 6 positions will appear as a doublet, and the protons at the 3 and 5 positions will appear as another doublet.

- Decyl Chain Protons:
 - A triplet corresponding to the methyl group ($-\text{CH}_3$) at the end of the chain (typically δ 0.8-1.0 ppm).
 - A multiplet for the methylene groups ($-\text{CH}_2-$) of the alkyl chain (typically δ 1.2-1.8 ppm).
 - A triplet for the methylene group attached to the pyridine ring ($-\text{CH}_2-\text{Ar}$) (typically δ 2.5-2.8 ppm).

^{13}C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum will provide information on the carbon skeleton.

- Pyridine Ring Carbons: Signals in the aromatic region (typically δ 120-150 ppm).
- Decyl Chain Carbons: A series of signals in the aliphatic region (typically δ 14-35 ppm).

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of **4-Decylpyridine** will exhibit characteristic absorption bands for the pyridine ring and the alkyl chain.

- C-H stretching (aromatic): Around $3000\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): Around $2850\text{-}2960\text{ cm}^{-1}$
- C=N and C=C stretching (pyridine ring): Around $1400\text{-}1600\text{ cm}^{-1}$
- C-H bending (aliphatic): Around 1375 and 1465 cm^{-1}

Mass Spectrometry

The mass spectrum of **4-Decylpyridine** will show a molecular ion peak (M^+) at $m/z = 219$. Fragmentation patterns would likely involve cleavage of the alkyl chain.

Chemical Reactivity and Stability

4-Decylpyridine exhibits reactivity characteristic of both the pyridine ring and the alkyl substituent.

- **Pyridine Ring:** The lone pair of electrons on the nitrogen atom makes the pyridine ring basic and nucleophilic. It can undergo N-alkylation, N-oxidation, and coordination with metal ions.
- **Decyl Chain:** The methylene group adjacent to the pyridine ring is activated towards oxidation and deprotonation due to the electron-withdrawing nature of the aromatic ring.

The compound should be stored under an inert atmosphere as pyridines can be susceptible to oxidation over time, potentially leading to the formation of N-oxides or degradation of the alkyl chain.^[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **4-Decylpyridine** are not widely published. However, general procedures for the synthesis and reactions of 4-alkylpyridines can be adapted.

Synthesis of 4-Decylpyridine

A common method for the synthesis of 4-alkylpyridines is the reaction of a Grignard reagent with pyridine, followed by dehydrogenation.

Materials:

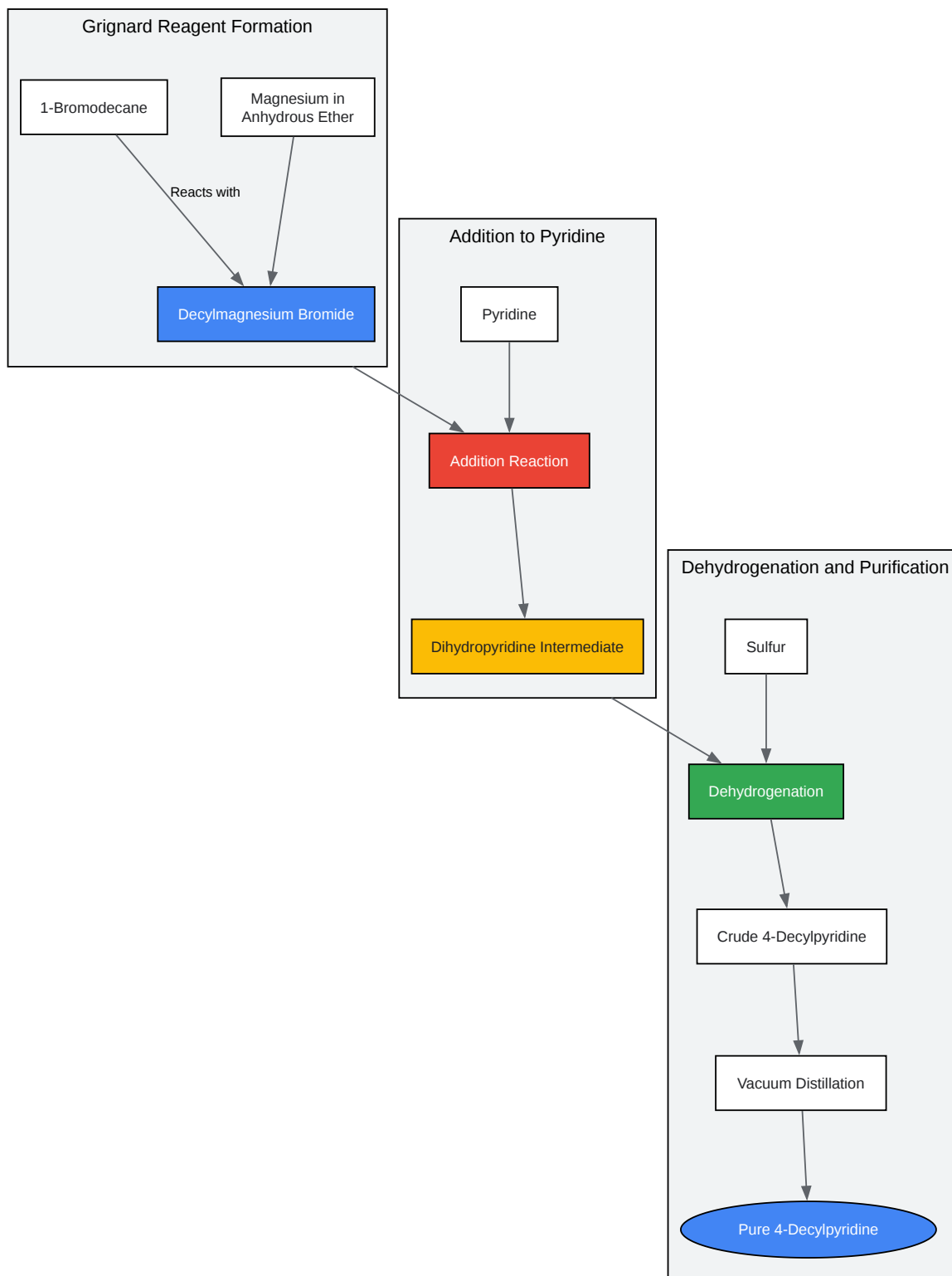
- Pyridine
- 1-Bromodecane
- Magnesium turnings
- Anhydrous diethyl ether
- Sulfur
- Hydrochloric acid

- Sodium hydroxide

Procedure:

- Prepare decylmagnesium bromide by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- Slowly add pyridine to the Grignard reagent at a controlled temperature.
- After the addition is complete, reflux the mixture for several hours.
- Cool the reaction mixture and hydrolyze with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, and dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude dihydropyridine intermediate.
- Dehydrogenate the intermediate by heating with sulfur.
- Purify the resulting **4-Decylpyridine** by vacuum distillation.

General Workflow for the Synthesis of 4-Decylpyridine

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **4-Decylpyridine**.

N-Alkylation of 4-Decylpyridine

This protocol describes a general method for the N-alkylation of a 4-alkylpyridine.

Materials:

- **4-Decylpyridine**
- Alkyl halide (e.g., methyl iodide)
- Anhydrous solvent (e.g., acetone or DMF)
- Sodium carbonate or another suitable base

Procedure:

- Dissolve **4-Decylpyridine** in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add the base to the solution.
- Add the alkyl halide dropwise to the stirred mixture.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter off the solid base and wash it with the solvent.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the resulting N-alkyl-4-decylpyridinium salt by recrystallization.^[3]

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of **4-Decylpyridine**. However, long-chain alkylpyridinium compounds have been investigated for their antimicrobial and other biological

activities.[4][5] The presence of the long alkyl chain can facilitate interaction with cell membranes, a property that is often exploited in the design of bioactive molecules. Further research is required to elucidate any potential biological roles of **4-Decylpyridine**.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Decylpyridine** is classified with the following hazards:[1]

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.
- H400: Very toxic to aquatic life.
- H410: Very toxic to aquatic life with long lasting effects.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Decylpyridine is a pyridine derivative with a long alkyl chain that influences its physical and chemical properties. While comprehensive experimental data is limited, this guide provides a summary of its known characteristics, spectral data, and general reactivity. The provided experimental protocols for analogous compounds can serve as a starting point for its synthesis and further chemical transformations. The lack of data on its biological activity presents an opportunity for future research to explore the potential applications of this molecule in medicinal chemistry and other fields.

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